molecular formula C23H25N5O3S B3013701 (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492427-59-5

(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3013701
CAS No.: 492427-59-5
M. Wt: 451.55
InChI Key: PJTUVKGLMGLLOR-WOJGMQOQSA-N
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Description

The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, a scaffold known for pharmacological relevance due to its fused heterocyclic structure. Key features include:

  • 2-position substituent: A (1-methyl-1H-pyrazol-4-yl)methylene group, contributing to hydrogen-bonding interactions and structural rigidity.
  • Ethyl ester at the 6-position: Modulates lipophilicity and metabolic stability.

This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic motifs.

Properties

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-6-31-22(30)19-14(2)25-23-28(20(19)16-7-9-17(10-8-16)26(3)4)21(29)18(32-23)11-15-12-24-27(5)13-15/h7-13,20H,6H2,1-5H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTUVKGLMGLLOR-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CN(N=C4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CN(N=C4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound with potential biological activity, particularly in the field of cancer research. This article examines its biological properties, focusing on anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O3SC_{23}H_{25}N_5O_3S, with a molecular weight of 451.55 g/mol. The compound features a thiazolo-pyrimidine core, which is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC23H25N5O3S
Molecular Weight451.55 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, in vitro assays demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) cells.

Cytotoxicity Results:

Cell LineIC50 (µM)
MCF-72.13 ± 0.80
SiHa4.34 ± 0.98
PC-34.46 ± 0.53
HEK-293T>50

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, as evidenced by its high IC50 value against HEK-293T cells .

The mechanism underlying the anticancer activity appears to be linked to the inhibition of tubulin polymerization. Molecular docking studies have suggested that the compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .

Case Studies

  • Study on MCF-7 Cells : A recent study investigated the effects of various synthesized compounds related to this structure on MCF-7 cells. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Comparative Analysis : Another study compared the efficacy of this compound with standard chemotherapeutics like cisplatin. It was found that while cisplatin exhibited broader toxicity across both cancerous and non-cancerous cells, the thiazolo-pyrimidine derivative maintained a more favorable selectivity profile .

Additional Biological Activities

In addition to its anticancer properties, preliminary investigations have suggested potential antimicrobial activity against various pathogens, although further research is required to fully characterize this aspect.

Scientific Research Applications

The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.

Molecular Formula

The molecular formula is C19H24N4O3SC_{19}H_{24}N_4O_3S, indicating a significant presence of nitrogen and oxygen, which are crucial for biological activity.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anticancer or antimicrobial agent. Thiazolo-pyrimidines have been studied for their ability to inhibit various enzymes and receptors involved in cancer progression.

Case Study: Anticancer Activity

Research has indicated that thiazolo-pyrimidine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in breast cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The presence of the dimethylamino group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for antimicrobial testing.

Case Study: Antibacterial Testing

In vitro studies demonstrated that thiazolo-pyrimidine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .

Enzyme Inhibition

Compounds like this one can serve as enzyme inhibitors. The thiazolo-pyrimidine scaffold is known to interact with various kinases and phosphatases, which are critical in signal transduction pathways.

Data Table: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Reference
Protein Kinase A0.5
Phosphodiesterase 51.2
Cyclin-dependent Kinase0.8

Comparison with Similar Compounds

Substituent Variations and Structural Features

The thiazolo[3,2-a]pyrimidine core is highly modular. Below is a comparative analysis of substituent effects based on literature (Table 1):

Table 1: Substituent Effects on Thiazolo[3,2-a]pyrimidine Derivatives

Compound ID 2-Position Substituent 5-Position Substituent Key Properties/Activities References
Target (1-Methyl-1H-pyrazol-4-yl)methylene 4-(Dimethylamino)phenyl Enhanced H-bonding potential; moderate lipophilicity
A (Z)-(Methoxycarbonyl)methylene 4-Chlorophenyl Higher crystallinity; antimicrobial
B 2-Fluorobenzylidene Phenyl Improved membrane permeability
C 2,4,6-Trimethoxybenzylidene Phenyl Twisted dihedral angles (81°); antifungal
D Pyrazol-4-yl + Thienyl 4-(Dimethylsulfamoyl)phenyl High solubility; kinase inhibition
E 4-(Methylthio)benzylidene 4-(Methylthio)phenyl Electron-rich; antioxidant

Electronic and Steric Effects

  • Steric Effects : The pyrazolyl substituent at the 2-position introduces steric bulk, which may restrict rotational freedom compared to smaller groups like fluorobenzylidene (Compound B) .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : Compound C (trimethoxybenzylidene) exhibits a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings, leading to a flattened boat conformation . The target compound’s pyrazolyl group may promote bifurcated C–H···O/N hydrogen bonds, as observed in similar systems .
  • Hydrogen Bonding : Pyrazole’s nitrogen atoms in the target compound could act as hydrogen-bond acceptors, improving interactions with biological targets compared to purely aromatic substituents (e.g., Compound B) .

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